molecular formula C23H19FN4O3S B2934597 N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 902912-77-0

N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2934597
CAS No.: 902912-77-0
M. Wt: 450.49
InChI Key: CYWVMMGEKVNJPD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a potent and selective covalent inhibitor designed to target specific mutant forms of the epidermal growth factor receptor (EGFR), a key driver in oncogenesis. This compound is a key research tool for investigating non-small cell lung cancer (NSCLC), particularly for understanding and overcoming resistance to first- and second-generation EGFR tyrosine kinase inhibitors. Its mechanism of action involves irreversible binding to the cysteine-797 residue in the ATP-binding pocket of EGFR mutants, such as the T790M variant, thereby blocking aberrant signaling and inducing apoptosis in malignant cells. The strategic incorporation of the (4-methoxyphenyl)methyl group and the sulfanyl acetamide moiety is critical for its selectivity and covalent binding capability. Researchers utilize this compound to study resistance mechanisms in EGFR-driven cancers, to evaluate combination therapies, and to explore the downstream effects of sustained pathway inhibition on tumor proliferation and survival. Its primary research value lies in its application as a chemical probe for pre-clinical target validation and in the development of novel therapeutic strategies for oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3S/c1-31-16-10-8-15(9-11-16)13-28-22(30)17-5-4-12-25-21(17)27-23(28)32-14-20(29)26-19-7-3-2-6-18(19)24/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWVMMGEKVNJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A fluorophenyl group, which enhances lipophilicity and biological activity.
  • A pyrido[2,3-d]pyrimidine moiety that is known for its diverse biological effects.
  • A methoxyphenyl substituent that may influence the compound's interaction with biological targets.

The molecular formula can be summarized as C19H19FN4O2SC_{19}H_{19}FN_{4}O_{2}S.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. For instance, studies have shown that similar pyrido-pyrimidine derivatives can inhibit acetylcholinesterase (AChE) with IC50 values ranging from 10 to 30 μM .
  • Antioxidant Activity : The presence of the methoxy group may enhance the compound's antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess anticancer activities by inducing apoptosis in cancer cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound. The results indicate:

Biological ActivityAssay TypeIC50 Value (μM)
AChE InhibitionEnzyme Assay15.2 - 34.2
BChE InhibitionEnzyme Assay9.2 - 30.1
Antioxidant ActivityDPPH AssayNot specified

These findings suggest that the compound has moderate inhibitory effects on cholinesterases and potential antioxidant properties.

Case Studies

  • Anticancer Activity : A study explored a library of compounds similar to this compound for their anticancer potential in multicellular spheroids. Results indicated significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures can offer neuroprotective benefits by inhibiting AChE and reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name & ID Core Structure Position 3 Substitution Acetamide Substitution Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Pyrido[2,3-d]pyrimidin-4-one 4-Methoxyphenylmethyl 2-fluorophenyl C₂₃H₁₉FN₄O₃S 470.5 (calc.) Potential kinase inhibition
Compound A Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 2-(Trifluoromethyl)phenyl C₂₁H₁₄ClF₃N₃O₂S₂ 513.0 Higher lipophilicity (Cl, CF₃ groups)
Compound B Thieno[3,2-d]pyrimidin-4-one 3-Methoxyphenylmethyl 2-Chloro-4-methylphenyl C₂₃H₂₀ClN₃O₃S₂ 486.0 Altered solubility (3-methoxy vs. 4-methoxy)
Compound C Thieno[3,2-d]pyrimidin-4-one 2-Fluorophenyl 4-Ethylphenyl C₂₂H₁₈FN₃O₂S₂ 439.5 Enhanced metabolic stability (ethyl group)
Compound D Hexahydrobenzothieno[2,3-d]pyrimidin-4-one Phenyl 4-(Difluoromethylsulfanyl)phenyl C₂₅H₂₁F₂N₃O₂S₃ 557.6 Conformational rigidity (saturated core)

Key Observations

Pyrido cores may offer superior π-stacking in hydrophobic enzyme pockets . Thieno cores (e.g., Compound A) introduce sulfur atoms that could influence redox properties and binding kinetics .

Substitution Patterns: Position 3: The 4-methoxyphenylmethyl group in the target compound contrasts with 4-chloro (Compound A) or 2-fluoro (Compound C) substitutions. Methoxy groups improve solubility but may reduce membrane permeability compared to halogens .

Physical and Pharmacological Properties :

  • Melting Points : Analogs like those in exhibit high melting points (e.g., 302–304°C), suggesting strong intermolecular forces (e.g., hydrogen bonds, π-stacking) . The target compound likely shares similar thermal stability.
  • Bioactivity : Fluorine and chlorine substituents are associated with enhanced target affinity and metabolic resistance. For example, Compound A’s trifluoromethyl group increases lipophilicity, while the target’s 2-fluorophenyl balances polarity and binding .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis of this pyrido[2,3-d]pyrimidine derivative likely involves multi-step reactions, including:

  • Sulfanyl Acetamide Formation: Thiolation of the pyrimidine scaffold using a nucleophilic substitution reaction with 2-mercaptoacetic acid derivatives under basic conditions (e.g., NaH in DMF) .
  • Substitution Reactions: Introduction of the 4-methoxyphenylmethyl group via alkylation or Mitsunobu reactions, ensuring regioselectivity by protecting reactive sites .
  • Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product.
    Optimization Tips:
  • Employ flow chemistry (e.g., continuous reactors) to enhance reaction control and scalability .
  • Monitor intermediates via LC-MS to identify side-products and adjust reaction conditions (e.g., temperature, stoichiometry) .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify the presence of the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the pyrido[2,3-d]pyrimidin-4-one core (distinct carbonyl signals at δ ~160–170 ppm) .
    • HSQC/HMBC: Correlate the sulfanyl acetamide moiety (δ ~3.5–4.0 ppm for CH₂S) with adjacent carbons to confirm connectivity .
  • Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or intramolecular interactions (e.g., hydrogen bonds stabilizing the pyrimidine ring) .

Q. How should researchers design preliminary bioactivity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or enzymes with structural homology to known pyrido[2,3-d]pyrimidine targets (e.g., EGFR, VEGFR) .
  • In Vitro Assays:
    • Kinase Inhibition: Use fluorescence-based ATP competition assays (e.g., Z′-LYTE® kinase kits) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values .
    • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing results to controls like doxorubicin .
  • Data Validation: Replicate experiments in triplicate and include positive/negative controls to minimize false positives .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing interactions influence the compound’s stability?

Methodological Answer:

  • X-ray Diffraction Analysis:
    • Identify N–H⋯O/N–H⋯S hydrogen bonds between the pyrimidin-4-one carbonyl and acetamide NH groups, which stabilize the folded conformation .
    • Analyze π-π stacking between aromatic rings (e.g., 2-fluorophenyl and pyrido[2,3-d]pyrimidine) to assess crystallinity and melting point .
  • Thermogravimetric Analysis (TGA): Measure thermal stability under nitrogen flow to correlate packing efficiency with decomposition temperatures .

Q. How can solubility challenges in aqueous buffers be addressed during formulation studies?

Methodological Answer:

  • pH-Dependent Solubility:
    • Test solubility in PBS (pH 7.4), acetate buffer (pH 4.5), and simulated gastric fluid. Poor solubility may arise from the hydrophobic 4-methoxyphenylmethyl group .
  • Formulation Strategies:
    • Use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance bioavailability .
    • Introduce polar substituents (e.g., hydroxyl groups) via medicinal chemistry optimization while preserving activity .

Q. How should contradictory data in kinase inhibition assays be resolved?

Methodological Answer:

  • Mechanistic Validation:
    • Perform surface plasmon resonance (SPR) to measure direct binding affinities (KD) and rule out assay artifacts .
    • Use crystallography or molecular docking to confirm binding poses in the kinase active site .
  • Off-Target Screening:
    • Profile the compound against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity issues .
  • Cellular Context: Compare results in cell-free vs. cell-based assays to account for membrane permeability or efflux pump interference .

Q. What computational methods are suitable for predicting the compound’s ADMET properties?

Methodological Answer:

  • In Silico Tools:
    • SwissADME: Predict logP (lipophilicity), BBB permeability, and CYP450 interactions based on molecular descriptors .
    • PROTOX-II: Estimate toxicity risks (e.g., hepatotoxicity) using machine learning models .
  • Validation: Cross-reference predictions with experimental data (e.g., microsomal stability assays in liver S9 fractions) .

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